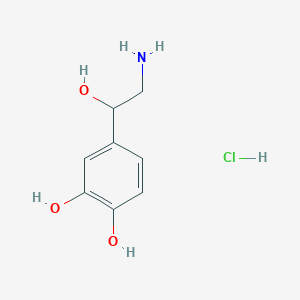

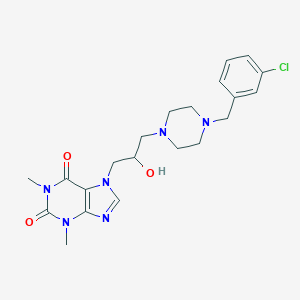

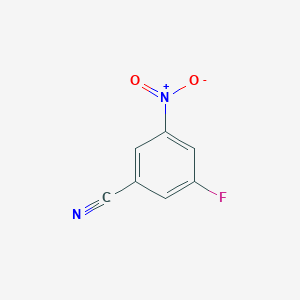

![molecular formula C18H20N2O5 B027740 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine CAS No. 337368-14-6](/img/structure/B27740.png)

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine

Overview

Description

"3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine" is a compound with unique properties and applications in various fields of chemistry and biochemistry. It falls under the category of amino acid derivatives, which have been extensively studied for their photophysical properties and potential applications in various scientific domains.

Synthesis Analysis

The synthesis of such amino acid derivatives often involves the use of simple and available substrates. For instance, a related compound, N-[(tert-Butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, was synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde, demonstrating a method of synthesizing amino acid derivatives with desirable photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Molecular Structure Analysis

The molecular structure of these derivatives is typically characterized by the presence of an amino group and a carboxylic acid group, along with specific substituents that impart unique properties. For example, derivatives of 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine studied in various solvents demonstrated how substituents influence their spectral and photophysical properties (Guzow, Ceszlak, Kozarzewska, & Wiczk, 2011).

Chemical Reactions and Properties

These amino acid derivatives are known for their participation in various chemical reactions, often characterized by their interaction with metal ions. For instance, furyl-benzoxazol-5-yl-L-alanines were sensitive to several transition metal cations, indicating their potential as chemosensors (Ferreira, Raposo, & Costa, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, play a critical role in their applications. For example, the crystal structures of bolaform amino acid derivatives like (11-N-[benzyloxycarbonyl-L-alanyl]aminoundecanoyl)-L-alanyl benzyl ester were studied, revealing unique sheet-like structures in the crystals (Schade, Hubert, André, Luger, & Fuhrhop, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other compounds, are pivotal in determining their applications. The synthesis and properties of amino acid-based polyacetylenes, for example, highlight the reactivity and potential applications of such derivatives in polymer science (Gao, Sanda, & Masuda, 2003).

Scientific Research Applications

Biosynthesis and Metabolism in Plants

The study of amino acids in plants, such as β-alanine, provides insight into the biosynthesis and metabolism of non-proteinogenic amino acids. These compounds play roles in anti-herbivory, anti-microbial activities, response to abiotic stresses, nitrogen storage, and plant hormone synthesis. β-Alanine, for instance, is involved in lignin biosynthesis and ethylene production in some species, indicating a complex network of amino acid utilization beyond protein synthesis in plants (Parthasarathy, Savka, & Hudson, 2019).

Enzyme Functions and Industrial Applications

Alanine dehydrogenase (AlaDH) plays a critical role in the metabolism of microorganisms by facilitating the conversion of L-alanine to pyruvate and vice versa. This enzyme is pivotal in energy generation and ammonia assimilation, leading to its application in pharmaceuticals, environmental management, and food industries. The unique properties of AlaDH, such as its participation in redox balancing and potential for biotechnological applications, underscore the diverse roles of amino acids in both biological and industrial contexts (Dave & Kadeppagari, 2019).

Amino Acid Derivatives in Medicinal Chemistry

Schiff bases formed from amino acids represent a versatile class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The synthesis and application of Schiff bases derived from amino acids such as alanine demonstrate their potential as novel therapeutic agents. This highlights the significance of exploring amino acid derivatives for developing new drugs and understanding their mechanism of action in various diseases (Raju et al., 2022).

properties

IUPAC Name |

(2S)-3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVEYKTTRBOEA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CNOCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461063 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | |

CAS RN |

337368-14-6 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

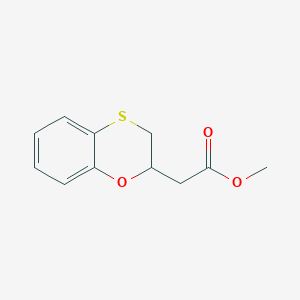

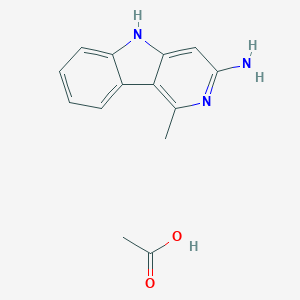

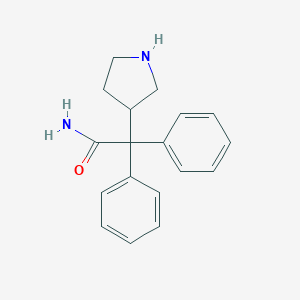

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

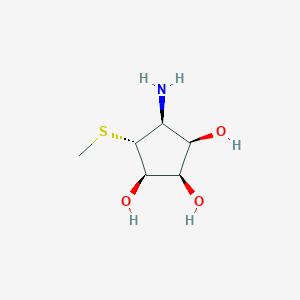

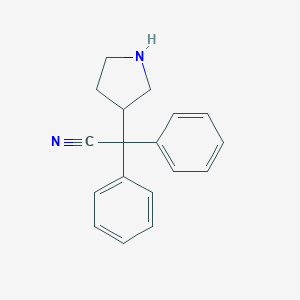

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)